2-((4-(4-Cyanonaphthalen-1-yl)pyridin-3-yl)thio)acetic acid, commonly referred to as Verinurad, is an organic compound with the molecular formula and a molar mass of approximately 348.42 g/mol. This compound is characterized by its thioether linkage between a pyridine and an acetic acid moiety, along with a cyanonaphthalene substituent. Verinurad appears as a solid, typically off-white to pale brown in color, and has a melting point range of 204 - 207°C. It is primarily studied for its role as a selective inhibitor of uric acid reabsorption, making it relevant in the treatment of hyperuricemia-related conditions such as gout.
Verinurad is classified as a thioacetic acid derivative. It has been synthesized and studied for its pharmacological properties, particularly its ability to inhibit the human urate transporter 1 (URAT1), which plays a critical role in uric acid reabsorption in the kidneys . The compound is part of ongoing research aimed at developing effective treatments for conditions associated with elevated uric acid levels.
The synthesis of 2-((4-(4-Cyanonaphthalen-1-yl)pyridin-3-yl)thio)acetic acid typically involves multi-step organic reactions. The specific synthetic routes may vary based on desired yield and purity levels. One common method involves the following steps:
For example, the synthesis process may start with the preparation of the cyanonaphthalene derivative followed by coupling it with pyridine derivatives using appropriate coupling agents .
The molecular structure of Verinurad features several key components:
The structural configuration allows for specific interactions with biological targets, particularly URAT1, facilitating its role in therapeutic applications.
Verinurad's chemical reactivity is largely defined by its functional groups:
These functional groups provide versatility in synthetic modifications and potential derivatization for enhanced properties or activities .
Verinurad functions primarily by inhibiting URAT1, which is responsible for the reabsorption of uric acid in renal tubules. By blocking this transporter, Verinurad increases uric acid excretion in urine, thereby lowering serum uric acid levels.
The physical and chemical properties suggest that Verinurad can be effectively formulated for oral administration while maintaining stability throughout its shelf life .
Verinurad is primarily investigated for its therapeutic applications in treating hyperuricemia and gout. Its selective inhibition of URAT1 positions it as a potential alternative to existing therapies that manage uric acid levels through different mechanisms.
Beyond its primary application, Verinurad may also serve as a valuable tool in research settings focused on uric acid metabolism and related pathologies. Its specificity towards human URAT1 compared to other species' homologs suggests potential for targeted therapeutic action without significant off-target effects . Ongoing clinical trials are evaluating its efficacy and safety profile across various patient populations, further establishing its role in modern pharmacotherapy for metabolic disorders associated with uric acid dysregulation.
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0